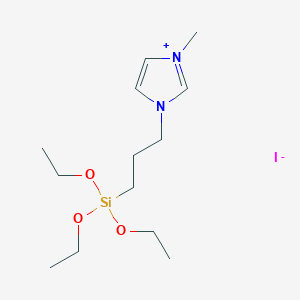
N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide, abbreviated as NMI, is a quaternary ammonium salt with an imidazolium ring structure. It is a colorless solid that is soluble in water, alcohols, and other polar solvents. NMI is a versatile chemical compound that has been used in a variety of applications, including synthesis, catalysis, and biomedical research.
Aplicaciones Científicas De Investigación
NMI has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of polymers, and as a stabilizing agent for proteins. In addition, NMI has been used as a biocompatible material for cell culture and tissue engineering. It has also been used to synthesize nanostructures for drug delivery and biomedical imaging.
Mecanismo De Acción
NMI is a quaternary ammonium salt, which means that it has a positively charged nitrogen atom in its structure. This makes it an effective proton acceptor, allowing it to interact with and stabilize negatively charged molecules such as proteins and nucleic acids. In addition, the triethoxysilylpropyl groups in the structure of NMI are able to form hydrogen bonds with other molecules, which further stabilizes them.
Biochemical and Physiological Effects
NMI is a biocompatible material, meaning that it is not toxic to cells or tissues. It has been used as a stabilizing agent for proteins, and has been shown to improve the stability and activity of enzymes. In addition, NMI has been used to synthesize nanostructures for drug delivery, which can be used to target specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMI has several advantages for laboratory experiments. It is a versatile compound that can be used for a variety of applications, including synthesis, catalysis, and biomedical research. In addition, it is biocompatible and can be used to stabilize proteins and synthesize nanostructures for drug delivery.
However, there are some limitations to using NMI in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to purify. In addition, it is not very stable and can decompose over time.
Direcciones Futuras
NMI has a wide range of potential applications, and there are many possible future directions for research. For example, NMI could be used to develop new biomaterials for tissue engineering and regenerative medicine. It could also be used to synthesize nanostructures for targeted drug delivery. In addition, NMI could be used to develop new catalysts for organic synthesis and new materials for energy storage and conversion. Finally, NMI could be used to develop new methods for protein purification and characterization.
Métodos De Síntesis
NMI can be synthesized via a two-step process. First, 3-triethoxysilylpropyl imidazole is reacted with methyl iodide in a polar solvent such as acetonitrile. The reaction proceeds with the formation of an imidazolium iodide salt, which is then isolated and purified. The second step involves the deprotonation of the imidazolium iodide salt with a base such as sodium hydroxide or potassium hydroxide. This yields the desired N-methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide product.
Propiedades
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.HI/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVNQZXIWVHLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27IN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N'-(3-triethoxysilylpropyl)imidazolium iodide | |
CAS RN |
904930-39-8 |
Source


|
| Record name | 1H-Imidazolium, 1-methyl-3-[3-(triethoxysilyl)propyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904930-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)


![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)


